N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide
Description
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a chromene (coumarin) core linked to a 1,2-oxazole heterocycle substituted with a 2,4-difluorophenyl group. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies common to heterocyclic systems .
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O4/c21-11-5-6-13(15(22)7-11)18-8-12(24-28-18)10-23-20(26)19-9-16(25)14-3-1-2-4-17(14)27-19/h1-9H,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNXLYRKBKFONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 382.3 g/mol. The structure includes an oxazole ring and a chromene scaffold, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H12F2N2O4 |
| Molecular Weight | 382.3 g/mol |
| CAS Number | 1021265-19-9 |
| Melting Point | Not available |
| Density | Not available |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as apoptosis and inflammation.
- Receptor Modulation : It is believed to interact with specific receptors that mediate cellular signaling pathways, which could lead to altered cellular responses.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that derivatives of chromene compounds can induce cytotoxic effects in cancer cell lines. For instance, compounds similar to N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene have shown promising results against breast cancer cells (MCF-7) and others .
- Anti-inflammatory Effects : The compound’s structure allows it to potentially inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition could reduce inflammation in various conditions .
- Antioxidant Activity : The presence of electron-withdrawing groups such as fluorine enhances the antioxidant properties of the compound, allowing it to scavenge free radicals effectively .
Case Studies and Research Findings
Several studies have assessed the biological activity of related compounds and derivatives:
- Cytotoxicity Studies : Compounds structurally related to N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene have been evaluated for their cytotoxic effects against various cancer cell lines. For example:
- In Vivo Studies : While many findings are based on in vitro assays, further research is needed to validate these effects in vivo. Animal models will help elucidate the pharmacokinetics and therapeutic efficacy of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs featuring related heterocycles, substituents, or chromene cores. Key differences in structure, spectral properties, and synthetic pathways are highlighted.
Heterocyclic Substituents: Oxazole vs. Triazole
Compound 169 (4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide):
- Core Structure : Chromene-carboxamide with a 1,2,3-triazole substituent.
- Key Differences :
- The triazole ring (vs. oxazole) increases nitrogen content, altering hydrogen-bonding capacity and solubility.
- Substituents: 4-chlorobenzyl and 4-fluorophenethyl groups (vs. 2,4-difluorophenyl in the target compound) influence steric and electronic profiles.
- Synthesis : Click chemistry (azide-alkyne cycloaddition) is typically used for triazole formation, contrasting with oxazole synthesis via cyclocondensation .
Compounds [7–9] (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones):
- Core Structure : 1,2,4-Triazole-thione with sulfonylphenyl and difluorophenyl groups.
- Key Differences :
Halogen-Substituted Aromatic Systems
Enamine Building Block {[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl}amine hydrochloride :
- Core Structure : Oxazole with 4-chlorophenyl substituent.
- Key Differences :
Compounds [4–6] (2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides):
- Core Structure : Hydrazinecarbothioamide with sulfonylbenzoyl and difluorophenyl groups.
- Key Differences :
Chromene Derivatives
4-Oxo-4H-chromene-2-carboxamide analogs :
- Structural Variations :
- Substitution at the 3-position (e.g., triazole in Compound 169) vs. 2-position in the target compound.
- The 4-oxo group is conserved, suggesting shared reactivity in Michael addition or nucleophilic substitution reactions.
Discussion of Structural and Functional Implications
- Heterocycle Choice : Oxazole provides metabolic stability over triazole-thiones, which may undergo redox or hydrolytic degradation .
- Halogen Effects : 2,4-Difluorophenyl enhances lipophilicity and bioavailability compared to bulkier chlorophenyl groups .
- Carboxamide Position : The 2-carboxamide on chromene may favor planar stacking interactions vs. 3-substituted analogs, influencing target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
